molecular formula C11H23N3 B11794258 (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

Cat. No.: B11794258
M. Wt: 197.32 g/mol
InChI Key: KHSRDTYKRWJIDW-NSHDSACASA-N
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Description

(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and cyclopropylmethylamine.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries.

    Amine Protection and Deprotection: Protecting groups may be used to protect the amine functionalities during the synthesis, followed by deprotection steps.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 2-aminoethylamine under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, process optimization for yield and purity, and cost-effective raw materials.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine has various applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals targeting neurological disorders.

    Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Chemical Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities.

    Cyclopropylmethylamines: Compounds containing the cyclopropylmethylamine moiety.

Uniqueness

(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is unique due to its specific chiral configuration and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

(3S)-1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

InChI

InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(9-14)13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m0/s1

InChI Key

KHSRDTYKRWJIDW-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CCN)NCC2CC2

Canonical SMILES

C1CC(CN(C1)CCN)NCC2CC2

Origin of Product

United States

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